molecular formula C18H23N5O2 B12813980 Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- CAS No. 104715-83-5

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-

Cat. No.: B12813980
CAS No.: 104715-83-5
M. Wt: 341.4 g/mol
InChI Key: QMABODYKRJKKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a complex organic compound that features a purine base linked to an ethanol moiety through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: A methylxanthine derivative that shares the purine base structure.

    Theophylline: Another methylxanthine with bronchodilator properties.

Uniqueness

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is unique due to the presence of the butylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, distinguishing it from other purine derivatives.

Properties

CAS No.

104715-83-5

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[2-(4-butylanilino)purin-9-yl]methoxy]ethanol

InChI

InChI=1S/C18H23N5O2/c1-2-3-4-14-5-7-15(8-6-14)21-18-19-11-16-17(22-18)23(12-20-16)13-25-10-9-24/h5-8,11-12,24H,2-4,9-10,13H2,1H3,(H,19,21,22)

InChI Key

QMABODYKRJKKHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)COCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.